(R)-3-amino-N,N-diethylbutanamide
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Overview
Description
®-3-amino-N,N-diethylbutanamide is an organic compound with a chiral center, making it an enantiomer. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both an amine and an amide functional group in its structure allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-N,N-diethylbutanamide can be achieved through several methods. One common approach involves the chiral resolution of 3-(t-butoxycarbonyl-amino) butyric acid, followed by reduction and deprotection steps. The process typically involves:
Chiral Resolution: Using a chiral resolving agent to separate the enantiomers.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to convert intermediates to the desired amine.
Deprotection: Removing protecting groups under mild conditions to yield the final product
Industrial Production Methods: For industrial-scale production, the process is optimized for high yield and purity. The use of inexpensive and readily available starting materials, along with mild reaction conditions, ensures the process is economically viable and environmentally friendly. Techniques such as continuous flow chemistry and catalytic hydrogenation may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: ®-3-amino-N,N-diethylbutanamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amides or amines
Scientific Research Applications
®-3-amino-N,N-diethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of ®-3-amino-N,N-diethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- ®-3-amino-N,N-dimethylbutanamide
- ®-3-amino-N,N-diethylpropanamide
- (S)-3-amino-N,N-diethylbutanamide
Uniqueness: ®-3-amino-N,N-diethylbutanamide is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to its analogs, it may exhibit different reactivity and biological activity due to its stereochemistry .
Properties
IUPAC Name |
(3R)-3-amino-N,N-diethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7(3)9/h7H,4-6,9H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZARMKJENJIAB-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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